molecular formula C5H5BF3N B2631343 Trifluoro(pyridine)boron CAS No. 407-76-1

Trifluoro(pyridine)boron

Cat. No. B2631343
CAS RN: 407-76-1
M. Wt: 146.91
InChI Key: SSHUVOOGZYSGLK-UHFFFAOYSA-N
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Description

Trifluoro(pyridine)boron is a chemical compound with the molecular formula C5H5BF3N . It has a molecular weight of 146.91 and is a solid at room temperature .


Synthesis Analysis

Trifluoro(pyridine)boron can be synthesized from 2-chloro-5-methylpyridine or similar compounds . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .


Molecular Structure Analysis

The IUPAC name for Trifluoro(pyridine)boron is trifluoro(pyridinium-1-yl)borate . The InChI code for this compound is 1S/C5H5BF3N/c7-6(8,9)10-4-2-1-3-5-10/h1-5H .


Chemical Reactions Analysis

Trifluoro(pyridine)boron can participate in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound (like Trifluoro(pyridine)boron) with a halide or pseudohalide under the influence of a palladium catalyst .


Physical And Chemical Properties Analysis

Trifluoro(pyridine)boron is a solid at room temperature . It has a boiling point of 39-41°C . The compound has a density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume that are not specified in the search results .

Scientific Research Applications

Molecular Structure and Bonding

Complex Formation with Pyridine : Trifluoro(pyridine)boron forms complexes with other compounds, showing significant structural changes upon complex formation. The structure of the complex with pyridine and boron trifluoride, for instance, was studied through gas phase electron diffraction, revealing precise molecular parameters such as bond lengths and angles, indicating a larger structural change in the acceptor molecules compared to the donor molecules, with changes increasing with the atomic number of the halogen atoms (Iijima et al., 1986).

Applications in Energy Storage

As an Electrolyte Additive in Lithium-Ion Cells : Trifluoro(pyridine)boron, specifically pyridine boron trifluoride (PBF), has been used as an electrolyte additive in lithium-ion cells. PBF has shown to enhance the performance of the cells by minimizing voltage drop during storage and improving capacity retention during long-term cycling. It was also observed that PBF helps in controlling impedance at high voltages, contributing to improved battery longevity (Nie et al., 2016). Further studies confirmed the effectiveness of PBF additives in maintaining low impedance and excellent capacity retention during high-voltage cycling in NMC/graphite cells (Nie et al., 2015).

Sensing Applications

Water Detection in Solvents : A D-(π-A)2-type pyridine-boron trifluoride complex, consisting of a carbazole skeleton and two pyridine-boron trifluoride units, was developed as a colorimetric and fluorescent sensor for detecting water in solvents like acetonitrile. This sensor can detect water over a wide range, from low to high water content, based on intramolecular charge transfer (Tsumura et al., 2018). Another study developed a propeller-structured BODIPY-type pyridine–boron trifluoride complex as an optical sensor for detecting trace amounts of water in acetonitrile, showcasing a high sensitivity to changes in the intramolecular charge transfer characteristics when exposed to water molecules (Tsumura et al., 2020).

Chemical Analysis and Characterization

Nuclear Magnetic Resonance (NMR) Study : Trifluoro(pyridine)boron complexes have been studied using carbon-13 and fluorine-19 NMR techniques at low temperatures. These studies allow for the observation of bulk and co-ordinated pyridine molecules, providing insights into ligand exchange, ligand polarization, and the paramagnetic effect at the nitrogen atom, contributing to a better understanding of the strength of interaction and ligand basicity in these complexes (Fratiello et al., 1983).

Safety And Hazards

Trifluoro(pyridine)boron is considered hazardous. It is a flammable liquid and vapor. It can cause severe skin burns and eye damage. It can also cause damage to organs through prolonged or repeated exposure . It is recommended to use this compound only outdoors or in a well-ventilated area, avoid breathing its dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection .

Future Directions

The unique physicochemical properties of the fluorine atom and the pyridine moiety in Trifluoro(pyridine)boron suggest that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

trifluoro(pyridin-1-ium-1-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BF3N/c7-6(8,9)10-4-2-1-3-5-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHUVOOGZYSGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]([N+]1=CC=CC=C1)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoro(pyridine)boron

CAS RN

407-76-1
Record name Trifluoro(pyridine)boron
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